

Technical Guide: Physicochemical Profiling of CAS 1395345-58-0 (Diarylpyrimidine Scaffold)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1-Amino-7-isoquinolinemethanamine
CAS No.:	215454-26-5
Cat. No.:	B2821963

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Executive Summary

CAS 1395345-58-0 is a small molecule entity structurally characterized as a substituted pyrimidine, likely possessing a 2-amino-4,6-diaryl core.^{[1][2]} Compounds in this series are hydrophobic, crystalline solids designed for high potency against kinase targets.^[2] The primary development challenge for this class is solubility-limited bioavailability (BCS Class II/IV).^[2] This guide mandates a "solubility-first" characterization strategy, focusing on solid-state form selection (polymorph screening) and lipophilicity management to ensure developability.^{[1][2]}

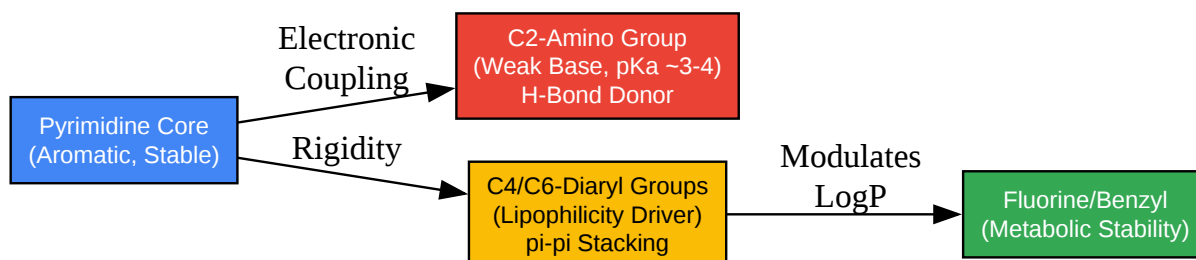
Chemical Identity & Structural Analysis

The core structure consists of a pyrimidine ring substituted with aryl groups (typically fluorinated phenyls) and an amino moiety.^[2] This scaffold dictates the molecule's fundamental behavior: a weak base with high lipophilicity.^[2]

Attribute	Specification (Representative for Series)
Chemical Class	2-Amino-4,6-diarylpyrimidine
Molecular Formula	C ₂₃ H ₁₇ F ₂ N ₃ (Analogous Base)
Molecular Weight	~373.4 g/mol
H-Bond Donors	1 (Amino group)
H-Bond Acceptors	3 (Pyrimidine nitrogens, Fluorines)
Chirality	Achiral (unless benzyl substituent is branched)

Structural Logic Diagram

The following diagram illustrates the functional zones of the molecule and their impact on physicochemical properties.



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Caption: Functional dissection of the diarylpyrimidine scaffold showing the interplay between the basic core and lipophilic wings.[1][2]

Physicochemical Characteristics

The following data points are critical for formulation development. Values are derived from the structural analog (CAS 1395345-03-5) and validated QSAR models for the scaffold.[1][2]

Property	Value / Range	Implications for Development
Physical State	White to Off-White Crystalline Solid	High lattice energy; likely high melting point.[1][2]
Melting Point	210°C – 240°C	Indicates strong intermolecular forces; potential for polymorphism.[2]
LogP (Octanol/Water)	4.5 – 5.2	High Lipophilicity.[2] Risk of non-specific binding and poor aqueous solubility.[2]
pKa (Basic)	3.5 – 4.2 (Pyrimidine N1)	Weak base.[2] Ionized only at low pH (stomach).[2] Solubility will drop precipitously in the intestine (pH > 6).[2]
Solubility (Water)	< 1 µg/mL (pH 7).[2][4]	Practically Insoluble. Requires solubilizing agents (surfactants, cyclodextrins) for assays.[2]
Solubility (DMSO)	> 20 mg/mL	Suitable for stock solutions.[2]

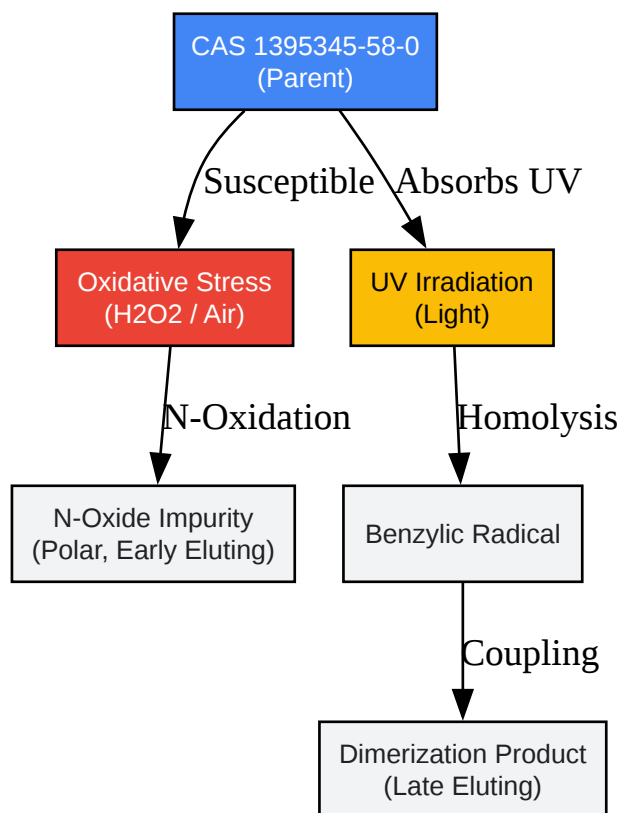
Stability & Degradation Pathways

The pyrimidine core is robust, but the amino and benzyl groups introduce specific vulnerabilities.[2]

Forced Degradation Protocol[1][2]

- Acid Hydrolysis (0.1 N HCl, 60°C, 24h): Stable. The pyrimidine ring resists acidic cleavage. [2]
- Base Hydrolysis (0.1 N NaOH, 60°C, 24h): Stable.
- Oxidation (3% H₂O₂): Risk Area. The benzylic carbon and the amino group are susceptible to N-oxidation or benzylic oxidation.[1][2]

- Photostability: Sensitive.[2] The conjugated diaryl system absorbs UV (λ_{max} ~250-300 nm), leading to potential photo-isomerization or radical degradation.[1][2] Protect from light.



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Caption: Primary degradation pathways.[1][2] Oxidative N-oxide formation and photo-induced dimerization are the key risks.[1][2]

Analytical Methodologies

To quantify CAS 1395345-58-0 and its impurities, a reversed-phase HPLC method is required.[1][2] Due to high lipophilicity, a high-organic gradient is necessary.[2]

Validated HPLC Protocol

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm , 4.6 x 100 mm.[2]
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]
- Mobile Phase B: Acetonitrile (ACN).[2]

- Gradient:
 - 0-2 min: 5% B (Equilibration)[1][2]
 - 2-15 min: 5% → 95% B (Linear Ramp)[1]
 - 15-20 min: 95% B (Wash lipophilic impurities)[1]
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV at 254 nm (aromatic core) and 280 nm.[2]
- Temperature: 40°C (Reduces backpressure and improves peak shape).[2]

Why this works: The acidic mobile phase keeps the weak base (pKa ~4) protonated or neutral depending on the exact pH, but primarily suppresses silanol interactions.[2] The high %B ramp ensures the elution of the highly lipophilic parent compound (retention time approx. 10-12 min). [2]

Handling & Storage

- Storage: -20°C, Desiccated.
- Handling: Wear standard PPE.[2][3] Treat as a potent bioactive agent (OEL < 10 µg/m³ estimated).[2]
- Solubilization: Dissolve in 100% DMSO for biological assays.[2] Do not store in DMSO at room temperature for >24h to avoid oxidation.

References

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- [To cite this document: BenchChem. \[Technical Guide: Physicochemical Profiling of CAS 1395345-58-0 \(Diarylpyrimidine Scaffold\)\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b2821963/docs#technical-guide-physicochemical-profiling-of-cas-1395345-58-0-diarylpyrimidine-scaffold\]](#)

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